Novel Cereblon (CRBN) Ligands Beyond Thalidomide: A Technical Guide
Novel Cereblon (CRBN) Ligands Beyond Thalidomide: A Technical Guide
This guide serves as a technical manual for the design, characterization, and application of next-generation Cereblon (CRBN) ligands. It moves beyond the traditional immunomodulatory imide drugs (IMiDs) to explore novel scaffolds that address the physicochemical and structural limitations of thalidomide derivatives.
Executive Summary: The Shift from IMiDs
For over a decade, thalidomide, lenalidomide, and pomalidomide have been the workhorses of Targeted Protein Degradation (TPD). However, their utility in PROTAC® design is increasingly capped by intrinsic limitations: hydrolytic instability , spontaneous racemization , and restricted vector space .
To unlock "undruggable" proteomes and improve in vivo durability, the field has pivoted toward novel scaffolds. This guide details the structural logic and experimental validation of three emerging ligand classes: Phenyl-Glutarimides (PGs) , Phenyl-Dihydrouracils (PDHUs) , and CELMoDs (Cereblon E3 Ligase Modulators) .
The Structural Imperative: Why Move Beyond Thalidomide?
The canonical interaction involves the glutarimide ring of the ligand binding into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN. However, the phthalimide moiety presents liabilities:
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Hydrolytic Ring Opening: The phthalimide ring is prone to nucleophilic attack, leading to hydrolysis under physiological conditions (t1/2 ~12h for pomalidomide). This destroys CRBN binding affinity.
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Chiral Instability: The glutarimide C3 proton is acidic. In solution, the active (S)-enantiomer rapidly racemizes to the inactive (R)-enantiomer.[1]
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Neosubstrate Promiscuity: The exposed phthalimide face recruits standard neosubstrates (IKZF1/3, SALL4), which may be undesirable when designing specific PROTACs.
The Landscape of Novel Ligands
Class A: Phenyl-Glutarimides (PGs) – The Stabilized Isosteres
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Concept: Replacement of the labile phthalimide group with a simple phenyl ring.
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Mechanism: The phenyl ring mimics the hydrophobic contacts of the phthalimide without the electrophilic carbonyls that invite hydrolysis.
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Advantage: Dramatic improvement in stability (t1/2 > 24h) while retaining high affinity (IC50 < 100 nM).
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Key Example: SJ995973 . A PG-based PROTAC that degrades BRD4 with picomolar potency, demonstrating that the phthalimide carbonyls are not essential for CRBN binding.
Class B: Phenyl-Dihydrouracils (PDHUs) – The Achiral Solution
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Concept: Modification of the glutarimide ring itself to a dihydrouracil scaffold.
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Mechanism: This scaffold lacks the acidic proton at the chiral center found in glutarimides.
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Advantage: Achiral .[1] It eliminates the complexity of racemization, simplifying CMC (Chemistry, Manufacturing, and Controls) and pharmacokinetic profiling.
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Application: Successfully used in PROTACs targeting BTK and BRD9.[]
Class C: CELMoDs – The Allosteric Potentiators
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Concept: Large, rigidified analogs (e.g., Mezigdomide/CC-92480 , Iberdomide/CC-220 ) that extend beyond the tri-Trp pocket.
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Mechanism: Mezigdomide contains a benzonitrile moiety that interacts with the CRBN Lon domain , stabilizing CRBN in a "closed" conformation.[3][4] This is distinct from the "open" conformation often seen with pomalidomide.
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Advantage: Higher affinity (Kd < 1 nM) and enhanced degradation of specific neosubstrates (IKZF1/3) due to maximum structural complementarity.
Comparative Profiling Data
| Ligand Class | Representative Compound | Binding Affinity (IC50/Kd) | Stability (t1/2 in PBS) | Chiral Stability | Primary Utility |
| 1st Gen IMiD | Thalidomide | ~250 nM (Kd) | Low (< 5h) | Racemizes | Molecular Glue (IKZF1) |
| 2nd Gen IMiD | Pomalidomide | ~150 nM (IC50) | Moderate (~12h) | Racemizes | PROTAC Anchor |
| Phenyl-Glutarimide | Phenyl-Glutarimide (PG) | < 100 nM (IC50) | High (> 24h) | Racemizes | Stable PROTACs |
| Phenyl-Dihydrouracil | PDHU-1 | ~200 nM (IC50) | High | Achiral (Stable) | Simplified PROTACs |
| CELMoD | Mezigdomide (CC-92480) | ~0.03 µM (IC50) | High | Stable (S-isomer) | Potent Glue/Degrader |
Technical Workflow: Characterizing Novel Binders
Protocol 1: TR-FRET Competition Binding Assay
This assay validates the binding of a novel ligand by displacing a fluorescent tracer (BODIPY-Thalidomide).
Reagents:
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Protein: Human CRBN-DDB1 complex (His-tagged).
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Tracer: BODIPY-FL-Thalidomide (Kd ~3 nM).[5]
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Detection: Terbium (Tb)-labeled Anti-His antibody.
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Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.
Step-by-Step Methodology:
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Preparation: Dilute CRBN-DDB1 complex to 5 nM and Tb-Anti-His antibody to 2 nM in assay buffer.
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Ligand Titration: Prepare a 10-point serial dilution of your novel ligand (e.g., Phenyl-Glutarimide analog) in DMSO. Final DMSO concentration should be <1%.
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Incubation 1: Add 5 µL of diluted protein/antibody mix to a 384-well low-volume white plate. Add 50 nL of ligand. Incubate for 15 min at RT.
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Tracer Addition: Add 5 µL of BODIPY-FL-Thalidomide (Final conc: 10 nM).
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Equilibration: Incubate for 60 min at RT in the dark.
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Read: Measure TR-FRET on a multimode reader (Excitation: 340 nm; Emission 1: 495 nm [Tb], Emission 2: 520 nm [BODIPY]).
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Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot Ratio vs. [Ligand] to determine IC50.
Self-Validating Check:
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Control: Include unlabeled Pomalidomide as a positive control. If Pomalidomide IC50 deviates >2-fold from historical mean (e.g., >300 nM), the protein activity is compromised.
Visualization of Mechanistics & Workflow
Diagram 1: Structural Mechanism of Action
This diagram illustrates how different ligand classes engage CRBN and influence its conformation.
Caption: Comparative mechanism of IMiDs, Phenyl-Glutarimides, and CELMoDs binding to CRBN.
Diagram 2: Discovery Workflow for Novel Ligands
A logical flow from in silico design to experimental validation.
Caption: Step-by-step workflow for identifying and validating non-thalidomide CRBN binders.
References
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Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Source: Journal of Medicinal Chemistry (2021)[1]
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Molecular glue CELMoD compounds are regulators of cereblon conform
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Discovery of Novel Benzamide-Type Cereblon Binders. Source: Journal of Medicinal Chemistry (2023)
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Achiral Phenyl Dihydrouracil as Novel Cereblon Ligands. Source: European Journal of Medicinal Chemistry (2023)
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Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator. Source: Blood (2020)[6]
Sources
- 1. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Molecular glue CELMoD compounds are regulators of cereblon conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
